1-benzyl-N'-cyclopentanecarbonyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide
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Overview
Description
1-Benzyl-N'-cyclopentanecarbonyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-N'-cyclopentanecarbonyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide typically involves multiple steps, starting with the formation of the pyridine ring. One common approach is the condensation of benzylamine with cyclopentanecarbonyl chloride, followed by cyclization and subsequent hydrazide formation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-N'-cyclopentanecarbonyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Scientific Research Applications
1-Benzyl-N'-cyclopentanecarbonyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide has found applications in various scientific research areas:
Chemistry: The compound is used as a building block in organic synthesis, contributing to the development of new chemical entities.
Biology: It serves as a tool in biological studies, aiding in the understanding of molecular interactions and pathways.
Medicine: Potential therapeutic applications are being explored, including its use as an intermediate in drug synthesis.
Industry: The compound's unique properties make it valuable in the production of advanced materials and chemical products.
Mechanism of Action
The mechanism by which 1-benzyl-N'-cyclopentanecarbonyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes.
Comparison with Similar Compounds
1-Benzyl-N'-cyclopentanecarbonyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide is compared with other similar compounds, such as 1-benzyl-N'-cyclopropanecarbonyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide and 1-benzyl-N'-cyclohexanecarbonyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide
Properties
IUPAC Name |
1-benzyl-N'-(cyclopentanecarbonyl)-6-oxopyridine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-17-11-10-16(13-22(17)12-14-6-2-1-3-7-14)19(25)21-20-18(24)15-8-4-5-9-15/h1-3,6-7,10-11,13,15H,4-5,8-9,12H2,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCCOBXMUPLCJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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